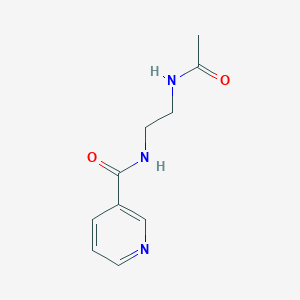

N-(2-Acetamidoethyl)nicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3O2 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

N-(2-acetamidoethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C10H13N3O2/c1-8(14)12-5-6-13-10(15)9-3-2-4-11-7-9/h2-4,7H,5-6H2,1H3,(H,12,14)(H,13,15) |

InChI Key |

WFIUKIVNMUZTNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCNC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Synthesis of N 2 Acetamidoethyl Nicotinamide and Analogs

General Synthetic Approaches to N-(2-Acetamidoethyl)nicotinamide

The synthesis of the target compound, this compound, can be achieved through several established methods for amide bond formation. These generally involve the reaction of a nicotinic acid derivative with N-(2-aminoethyl)acetamide.

Reaction of Nicotinic Acid with N-(2-aminoethyl)acetamide Equivalents

A primary route to this compound involves the coupling of nicotinic acid with N-(2-aminoethyl)acetamide. This can be accomplished by first converting nicotinic acid to a more reactive species, such as nicotinoyl chloride. This activated intermediate is then reacted with N-(2-aminoethyl)acetamide to form the desired amide.

A general procedure for this type of transformation involves dissolving nicotinic acid in a suitable solvent, such as dichloromethane (B109758), and treating it with a chlorinating agent like oxalyl chloride or thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to generate nicotinoyl chloride. nih.gov This acyl chloride is then added to a solution of N-(2-aminoethyl)acetamide and a base, such as triethylamine, in a solvent like dichloromethane to yield this compound. nih.gov

Alternatively, direct coupling of nicotinic acid and N-(2-aminoethyl)acetamide can be achieved using peptide coupling agents. acs.organalis.com.my Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed. acs.org In this method, nicotinic acid is dissolved in a solvent like DMF, followed by the addition of HOBt and EDC to form an activated ester. Subsequent addition of N-(2-aminoethyl)acetamide to this mixture results in the formation of the target amide. acs.org

| Reagent Class | Specific Reagents | General Conditions |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Reaction with nicotinic acid in an inert solvent (e.g., THF, CH₂Cl₂) |

| Coupling Agents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC) | Used with activators like HOBt in a suitable solvent (e.g., DMF, CH₂Cl₂) |

Optimization of Reaction Conditions and Solvent Systems for Yield and Purity

The efficiency and purity of this compound synthesis are highly dependent on the chosen reaction conditions and solvent systems. Key factors to consider for optimization include the choice of coupling agent, base, solvent, reaction temperature, and time.

For methods involving nicotinoyl chloride, controlling the temperature during the addition of the acyl chloride to the amine is crucial to minimize side reactions. The use of a non-nucleophilic base, such as triethylamine, is important to scavenge the hydrochloric acid generated during the reaction without competing with the desired amine nucleophile. nih.gov

In carbodiimide-mediated couplings, the choice of solvent can significantly impact the reaction rate and solubility of the reagents. Aprotic polar solvents like DMF are often effective. acs.org The reaction temperature is typically kept low initially (e.g., 0 °C) during the activation of the carboxylic acid and then allowed to warm to room temperature to complete the amide bond formation. acs.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts. nih.gov Purification of the final product is commonly achieved through column chromatography on silica (B1680970) gel. nih.gov

Synthesis of Related N-Substituted Nicotinamide (B372718) Derivatives

The synthetic principles applied to this compound are also relevant to the synthesis of a variety of other N-substituted nicotinamide derivatives with potential therapeutic applications.

Synthesis of Multikinase Inhibitors (e.g., NEPT Derivatives)

Synthesis of Antiglycation Agents (e.g., N-(2-Acetamidoethyl)hydrazinecarboximidamide Hydrochloride, ALT-946)

Detailed synthetic procedures for ALT-946 (N-(2-acetamidoethyl)hydrazinecarboximidamide hydrochloride) are not explicitly detailed in the provided search results. However, based on its structure, a plausible synthetic route would involve the reaction of a guanylating agent with N-(2-aminoethyl)acetamide or a related precursor. The hydrazinecarboximidamide moiety suggests a reaction pathway that could involve precursors like aminoguanidine.

Synthesis of Photo-Activatable Melatonin (B1676174) Receptor Ligands Incorporating Acetamidoethyl Moieties

The synthesis of photo-activatable ("caged") melatonin receptor ligands often involves modifying the melatonin structure to render it temporarily inactive, with the activity being restored upon exposure to light. acs.orgebi.ac.uknih.gov Melatonin itself contains an N-acetylethylamine side chain (N-acetyl-5-methoxytryptamine).

The synthesis of these caged compounds involves attaching a photolabile protecting group, such as an o-nitrobenzyl (o-NB) or coumarin (B35378) group, to the indole (B1671886) nitrogen of melatonin. acs.orgebi.ac.uknih.gov One reported method involves the deprotonation of melatonin with sodium hydride followed by the addition of a photolabile benzyl (B1604629) bromide derivative. nih.gov Another approach utilizes carbonyldiimidazole (CDI) as an activating agent to form a carbamate (B1207046) linkage between the melatonin indole nitrogen and the photolabile group. acs.orgnih.gov These modifications, which directly involve the core structure containing the acetamidoethyl side chain, result in compounds with reduced affinity for melatonin receptors that can be reversed with light. acs.orgebi.ac.uknih.gov

| Compound Class | Synthetic Strategy | Key Reagents |

| Multikinase Inhibitors (NEPT-like) | Amide coupling of nicotinic acid and a substituted sulfonamide | Nicotinic acid, Substituted benzenesulfonamide, Coupling agents (e.g., EDC, HOBt) |

| Antiglycation Agents (ALT-946-like) | Guanylation of an amino precursor | N-(2-aminoethyl)acetamide precursor, Guanylating agent |

| Photo-activatable Melatonin Ligands | Attachment of a photolabile group to the melatonin indole | Melatonin, o-Nitrobenzyl bromide, Coumarin derivatives, Sodium hydride, CDI |

Advanced Synthetic Methodologies

The synthesis of nicotinamide derivatives has been significantly advanced by the adoption of modern techniques that enhance efficiency, yield, and sustainability.

Quaternization Reactions of Nicotinamide with Diverse Electrophiles

Quaternization of the pyridine (B92270) nitrogen in nicotinamide introduces a positive charge, which can modulate the compound's biological activity. nih.govmdpi.com This reaction is typically achieved by treating nicotinamide with an electrophile, such as an alkyl halide or a substituted 2-bromoacetophenone. nih.govmdpi.com The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic carbon, leading to the formation of a new carbon-nitrogen bond and a quaternary pyridinium (B92312) salt. nih.gov

The reactivity of the electrophile plays a crucial role in the reaction's success. For instance, α-haloketones like 2-bromoacetophenones are particularly effective due to the electron-withdrawing nature of the adjacent carbonyl group, which increases the electrophilicity of the carbon atom bearing the halogen. nih.gov A variety of substituted 2-bromoacetophenones have been used to generate a library of nicotinamide derivatives with diverse functionalities. nih.govmdpi.com

Application of Microwave Irradiation in Nicotinamide Derivative Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govmdpi.comasianpubs.org In the context of nicotinamide derivative synthesis, particularly in quaternization reactions, microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govmdpi.com

For instance, the quaternization of nicotinamide with substituted 2-bromoacetophenones, which can take a full day using conventional heating, can be completed in as little as 10 to 20 minutes under microwave irradiation. nih.govmdpi.com This rapid and efficient heating is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature. mdpi.com The use of microwave technology not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry by reducing energy consumption. asianpubs.org

The table below compares the reaction times and yields for the synthesis of a nicotinamide derivative using conventional versus microwave-assisted methods:

| Electrophile | Method | Reaction Time | Yield (%) | Reference |

| 2-bromo-4'-chloroacetophenone | Conventional | 24 hours | 22 | mdpi.com |

| 2-bromo-4'-chloroacetophenone | Microwave | 10 minutes | 85 | mdpi.com |

Biotechnological and Enzymatic Synthesis Routes for Nicotinamide Precursors

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing key precursors of nicotinamide derivatives.

Microbiological Conversion of 3-Cyanopyridine (B1664610) to Nicotinamide

A highly efficient and widely studied biotechnological route for the production of nicotinamide is the microbiological hydration of 3-cyanopyridine. nih.govasm.orgnih.gov This bioconversion is catalyzed by the enzyme nitrile hydratase, which is found in abundance in certain microorganisms, most notably Rhodococcus rhodochrous. nih.govasm.orgnih.gov

The process utilizes whole resting cells of Rhodococcus rhodochrous containing nitrile hydratase to convert 3-cyanopyridine into nicotinamide with remarkable specificity and yield. nih.govasm.orgnih.gov Under optimized conditions, a complete conversion of 3-cyanopyridine to nicotinamide can be achieved without the formation of the undesirable by-product, nicotinic acid. nih.gov This high selectivity is a significant advantage over many chemical hydrolysis methods. google.com

Research has demonstrated that this biocatalytic process can be performed at high substrate concentrations, leading to very high yields of nicotinamide. nih.gov For example, one study reported the conversion of 12 M 3-cyanopyridine to 1,465 g of nicotinamide per liter of reaction mixture in just 9 hours. nih.gov This highlights the industrial viability of this enzymatic approach for the large-scale production of this important vitamin and chemical precursor. core.ac.uk

The table below summarizes key parameters of the microbiological conversion of 3-cyanopyridine to nicotinamide:

| Microorganism | Enzyme | Substrate | Product | Key Finding | Reference |

| Rhodococcus rhodochrous J1 | Nitrile Hydratase | 3-Cyanopyridine | Nicotinamide | 100% conversion of 12 M substrate achieved. | nih.govasm.org |

| Rhodococcus rhodochrous PA-34 | Nitrile Hydratase | 3-Cyanopyridine | Nicotinamide | Complete conversion of 7M substrate in 12 hours. | researchgate.net |

Biochemical Roles and Metabolic Pathways of Nicotinamide and Its N Substituted Derivatives

Nicotinamide (B372718) and Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Biosynthesis Pathways

Cells utilize two primary routes for the biosynthesis of NAD+: the de novo synthesis pathway, which builds the molecule from amino acid precursors, and the salvage pathway, which recycles nicotinamide and other intermediates.

The de novo synthesis of NAD+ begins with the essential amino acid L-tryptophan. qualialife.com This multi-step enzymatic pathway, also known as the kynurenine (B1673888) pathway, progressively transforms tryptophan into a key intermediate, quinolinic acid (QA). stanford.edunih.gov The initial and rate-limiting step in this pathway is the oxidation of tryptophan by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). biostacklabs.commdpi.com

The pathway proceeds through a series of intermediates, with a crucial branching point at α-amino-β-carboxymuconate-ε-semialdehyde (ACMS). ACMS can either spontaneously cyclize to form quinolinic acid, the direct precursor for NAD+ in this pathway, or be enzymatically converted for complete oxidation by α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). nih.gov The activity of ACMSD, therefore, plays a significant role in regulating the amount of tryptophan that is channeled towards NAD+ synthesis. nih.gov

Once quinolinic acid is formed, it is converted by the enzyme quinolinate phosphoribosyltransferase (QPRT) to nicotinic acid mononucleotide (NAMN). stanford.eduresearchgate.net NAMN is then adenylylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form nicotinic acid adenine dinucleotide (NAAD). researchgate.net In the final step of the de novo pathway, the enzyme NAD synthase (NADS) amidates NAAD to produce NAD+. researchgate.net While this pathway is crucial, the majority of cellular NAD+ is generated through the salvage pathway. calerie.com.tw

Key Enzymes in De Novo NAD+ Synthesis

| Enzyme | Substrate(s) | Product | Function |

| Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) | L-Tryptophan | N-Formylkynurenine | Catalyzes the initial, rate-limiting step of tryptophan catabolism. biostacklabs.commdpi.com |

| Quinolinate Phosphoribosyltransferase (QPRT) | Quinolinic Acid, PRPP | Nicotinic Acid Mononucleotide (NAMN) | Converts quinolinic acid to a direct NAD+ precursor. stanford.eduresearchgate.net |

| Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) | Nicotinic Acid Mononucleotide (NAMN), ATP | Nicotinic Acid Adenine Dinucleotide (NAAD) | Adenylylates NAMN to form NAAD. researchgate.net |

| NAD Synthase (NADS) | Nicotinic Acid Adenine Dinucleotide (NAAD), Glutamine, ATP | NAD+, Glutamate, AMP, PPi | Catalyzes the final amidation step to produce NAD+. researchgate.net |

The salvage pathway is the primary mechanism by which cells maintain their NAD+ pools, recycling nicotinamide (NAM) that is produced as a byproduct of NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). qualialife.com This pathway is a circular loop that efficiently re-synthesizes NAD+ from its breakdown products and other precursors like nicotinamide riboside (NR). qualialife.com It is estimated that the salvage pathway is responsible for producing approximately 85% of the total cellular NAD+. frontiersin.org

The pathway begins with the conversion of nicotinamide to nicotinamide mononucleotide (NMN). qualialife.com This reaction is a critical, rate-limiting step and is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). qualialife.com Alternatively, nicotinamide riboside (NR) can be phosphorylated by nicotinamide riboside kinases (NRKs) to also form NMN. researchgate.netnih.gov

Once NMN is synthesized, it is converted to NAD+ in a single step by a family of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs). researchgate.netqualialife.com Humans have three isoforms of NMNAT with distinct subcellular localizations (NMNAT1 in the nucleus, NMNAT2 in the Golgi and cytoplasm, and NMNAT3 in the mitochondria), ensuring that NAD+ can be synthesized in different cellular compartments. nih.gov

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, playing a pivotal role in cellular metabolism and energy homeostasis. researchgate.netresearchgate.net It catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is the immediate precursor to NAD+ in this pathway. nih.govresearchgate.net The activity of NAMPT is the rate-limiting step in the salvage pathway, making it a critical regulator of intracellular NAD+ levels. frontiersin.orgresearchgate.net

There are two forms of NAMPT: an intracellular form (iNAMPT) and an extracellular form (eNAMPT). nih.gov iNAMPT is the enzyme directly involved in the synthesis of NMN within the cell. nih.gov eNAMPT, on the other hand, has been shown to have cytokine-like activities and can influence inflammatory processes. nih.gov Due to its central role in NAD+ biosynthesis, NAMPT is essential for a multitude of biological processes, including DNA repair, cell signaling, and the regulation of metabolic pathways. researchgate.netnih.gov The expression and activity of NAMPT are influenced by various factors, including nutritional status, oxidative stress, and inflammation. researchgate.net

The metabolism of nicotinamide and its derivatives involves a complex interplay and interconversion of several key metabolites. Nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR) are prominent precursors in the salvage pathway, leading to NAD+ synthesis. nih.gov NR is converted to NMN through the action of nicotinamide riboside kinases (NRKs). nih.gov NMN is then directly converted to NAD+ by NMNAT enzymes. nih.gov

Recent research has revealed that the metabolism of these precursors can be more intricate than previously understood. For instance, orally administered NMN can be deamidated by gut microbiota into nicotinic acid mononucleotide (NAMN). nih.govresearchgate.net This NAMN can then enter the Preiss-Handler pathway, which is another arm of the salvage pathway that utilizes nicotinic acid (NA) as a precursor. mdpi.com In this pathway, NA is converted to NAMN by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT). nih.gov

Furthermore, there is evidence of a base exchange reaction where the nicotinamide moiety of NMN can be exchanged for nicotinic acid, a reaction mediated by the cell surface enzyme CD38, to form NAMN. biorxiv.org Nicotinic acid riboside (NAR) is another metabolite that can be converted to NAMN and subsequently to NAD+. mdpi.com This intricate network of interconversions highlights the metabolic flexibility cells possess to maintain their NAD+ levels from various precursors.

Key NAD+ Precursors and their Interconversions

| Precursor/Metabolite | Conversion To | Enzyme(s) | Pathway |

| Nicotinamide (NAM) | Nicotinamide Mononucleotide (NMN) | Nicotinamide Phosphoribosyltransferase (NAMPT) | Salvage Pathway qualialife.com |

| Nicotinamide Riboside (NR) | Nicotinamide Mononucleotide (NMN) | Nicotinamide Riboside Kinase (NRK) | Salvage Pathway researchgate.netnih.gov |

| Nicotinamide Mononucleotide (NMN) | NAD+ | Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) | Salvage Pathway researchgate.netqualialife.com |

| Nicotinic Acid (NA) | Nicotinic Acid Mononucleotide (NAMN) | Nicotinate Phosphoribosyltransferase (NAPRT) | Preiss-Handler Pathway nih.gov |

| Nicotinic Acid Mononucleotide (NAMN) | Nicotinic Acid Adenine Dinucleotide (NAAD) | Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) | De Novo/Preiss-Handler Pathway researchgate.net |

NAD+ and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+) as Essential Coenzymes

NAD+ and its phosphorylated form, NADP+, are indispensable coenzymes that participate in a vast number of metabolic reactions, acting as carriers of electrons. Their reduced forms, NADH and NADPH, are crucial for energy production and biosynthetic processes, respectively.

Cellular respiration and metabolism are fundamentally driven by oxidation-reduction (redox) reactions, which involve the transfer of electrons from one molecule to another. khanacademy.org NAD+ and NADP+ are central to these processes, functioning as electron acceptors. nih.gov

In catabolic pathways, such as glycolysis and the citric acid cycle, NAD+ accepts electrons (in the form of a hydride ion, H-) from the breakdown of fuel molecules like glucose and fatty acids, becoming reduced to NADH. nih.govyoutube.com This NADH then donates its high-energy electrons to the electron transport chain in the mitochondria, a process that ultimately drives the synthesis of large amounts of ATP, the cell's primary energy currency. khanacademy.org The high ratio of NAD+ to NADH is favorable for these oxidative reactions to proceed. youtube.com

In contrast, the NADP+/NADPH couple is primarily involved in anabolic (biosynthetic) reactions. nih.gov NADPH, which is mainly generated through the pentose (B10789219) phosphate pathway, serves as the primary electron donor in reductive biosynthesis, such as the synthesis of fatty acids and steroids. nih.govscienceabc.com It is also a critical component of the cellular antioxidant defense system, providing the reducing power for enzymes like glutathione (B108866) reductase, which helps to mitigate oxidative stress. nih.gov The distinct roles of the NAD+/NADH and NADP+/NADPH couples allow for the independent regulation of catabolic and anabolic processes within the cell. nih.gov

Roles in Cellular Energy Metabolism and ATP Production

Nicotinamide, a form of vitamin B3, is a fundamental precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form, NADP+. nih.govcreative-proteomics.com These molecules are central to cellular energy metabolism. NAD+ acts as a critical electron carrier in redox reactions, facilitating the transfer of electrons during glycolysis and the citric acid (TCA) cycle to the mitochondrial electron transport chain, which ultimately drives the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govresearchgate.net The body can synthesize NAD+ from the amino acid tryptophan; however, dietary intake of nicotinamide is also crucial. wikipedia.org

The salvage pathway is a key metabolic route for recycling nicotinamide to regenerate NAD+. researchgate.netnih.gov This pathway is particularly important as NAD+ is consumed by various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). creative-proteomics.comnih.gov Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN), which is then converted to NAD+. nih.gov The regulation of NAD+ levels is tightly controlled and linked to the cell's energy status and nutrient availability. creative-proteomics.com

By serving as a precursor to NAD+, nicotinamide plays an indirect but vital role in maintaining the cellular energy supply required for numerous physiological processes. nih.gov Supplementation with nicotinamide has been shown to restore cellular energy levels. nih.govnih.gov

Substrate Roles in DNA Repair, Gene Expression, and Calcium Signaling

Nicotinamide's role extends beyond energy metabolism, acting as a substrate for enzymes that are critical for DNA repair, gene expression, and calcium signaling. nih.govmdpi.com A key family of enzymes that utilize NAD+ are the poly(ADP-ribose) polymerases (PARPs), particularly PARP-1. wikipedia.orgnih.gov In response to DNA damage, PARP-1 binds to DNA strand breaks and uses NAD+ as a substrate to synthesize poly(ADP-ribose) chains on nuclear proteins. nih.gov This process is essential for recruiting other DNA repair proteins to the site of damage. goldmanlaboratories.com Consequently, extensive DNA damage can lead to the depletion of cellular NAD+ pools, and supplementing with nicotinamide can enhance the repair of DNA damage by replenishing these pools. nih.govnih.govlorealdermatologicalbeauty.com

Sirtuins, another class of NAD+-dependent enzymes, are involved in regulating gene expression through the deacetylation of histones and other proteins, a process that influences chromatin structure. mdpi.com By consuming NAD+, sirtuins link cellular energy status to the regulation of gene expression and other cellular processes. mdpi.com

Furthermore, NAD+ is a substrate for ADP-ribosyl cyclases, such as CD38, which are involved in calcium signaling pathways. nih.govresearchgate.net These enzymes catalyze the conversion of NAD+ to cyclic ADP-ribose, a second messenger that mobilizes calcium from intracellular stores. drugbank.com

Advanced Glycation End Products (AGEs) Formation and Inhibition

Biochemical Mechanisms of Non-Enzymatic Protein Glycation (Maillard Reaction)

Advanced Glycation End Products (AGEs) are a diverse group of compounds formed through a non-enzymatic reaction between reducing sugars (like glucose and fructose) and the free amino groups of proteins, lipids, or nucleic acids. mdpi.comwikipedia.org This process, also known as the Maillard reaction or glycation, is a natural part of metabolism but is accelerated in conditions of high blood sugar. iitk.ac.inbyjus.comnih.gov

The initial step of the Maillard reaction involves the condensation of a reducing sugar with an amino group, typically from lysine (B10760008) or arginine residues in proteins, to form an unstable Schiff base. mdpi.comnih.gov This Schiff base then undergoes rearrangement to form a more stable Amadori product. mdpi.commdpi.com Over time, these Amadori products undergo a series of further reactions, including oxidation, dehydration, and condensation, to generate irreversible, cross-linked structures known as AGEs. mdpi.comscispace.com

Mechanisms of Action for AGE Formation Inhibitors and Cross-Link Breakers, including N-(2-Acetamidoethyl)hydrazinecarboximidamide Hydrochloride (ALT-946)

Inhibitors of AGE formation work through several mechanisms to mitigate the harmful effects of glycation. mdpi.compatsnap.com These can be broadly categorized as:

Inhibitors of AGE formation: These compounds act at various stages of the Maillard reaction. Some, like aminoguanidine, trap reactive carbonyl species (RCS), which are intermediates in the formation of AGEs, preventing them from reacting with proteins. patsnap.com Others may act as antioxidants, reducing the oxidative stress that contributes to AGE formation, or as metal chelators, since metal ions can catalyze the oxidation reactions involved in glycation. mdpi.comnih.gov

AGE cross-link breakers: These molecules, such as alagebrium (B1220623) (ALT-711), are designed to break the established cross-links between proteins that are formed by AGEs. patsnap.com This can help to restore the normal function of tissues affected by AGE accumulation. patsnap.com

Blockers of AGE-RAGE signaling: This approach focuses on preventing the interaction of AGEs with their cellular receptors (RAGE), which can trigger inflammatory and pro-oxidant pathways. mdpi.com

N-(2-Acetamidoethyl)hydrazinecarboximidamide hydrochloride, also known as ALT-946, is an inhibitor of advanced glycation. nih.gov Studies have shown that in a diabetic rat model, ALT-946 was effective in reducing the accumulation of AGEs in the glomeruli of the kidneys and ameliorating glomerulosclerosis. nih.gov The precise mechanism of ALT-946 is to interfere with the metabolic pathways that lead to the formation of AGEs. nih.gov

Other Relevant Biochemical Transformations Involving Acetamidoethyl Moieties

Thioester Reduction by Carboxylic Acid Reductases (CARs) with N-acetylcysteamine Thioester Analogs

Carboxylic acid reductases (CARs) are enzymes that catalyze the reduction of carboxylic acids to aldehydes. tudelft.nl The catalytic mechanism of CARs involves the in-situ formation of a thioester intermediate, which is then reduced. tudelft.nl Research has shown that alcohol dehydrogenases (ADHs) are also capable of reducing thioesters, expanding the enzymatic repertoire for this type of reaction. tudelft.nl

N-acetylcysteamine (SNAC) thioesters are biomimetic analogs that mimic the natural attachment of substrates to enzymes like polyketide synthases via a 4'-phosphopantetheine (B1211885) arm. mdpi.comresearchgate.net These synthetic thioesters are valuable tools for studying the mechanisms of these complex enzymes. mdpi.comnih.gov

Enzymatic Interactions and Mechanistic Elucidations of N 2 Acetamidoethyl Nicotinamide Analogs

Mechanisms of NAD+-Dependent Enzyme Regulation

Nicotinamide (B372718) and its analogs are pivotal in cellular metabolism, primarily through their role in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway. Their influence extends to the regulation of NAD+-dependent enzymes, which are crucial for a variety of cellular processes.

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+, a coenzyme essential for cellular metabolism and energy production. researchgate.net The inhibition of NAMPT is a therapeutic strategy being explored for cancer, as tumor cells often have a high demand for NAD+. nih.govnih.gov

NAMPT inhibitors can be classified based on their interaction with the enzyme. For instance, FK866 (also known as APO866) acts as a noncompetitive inhibitor, binding to an allosteric site on the NAMPT enzyme. researchgate.netacs.org This binding prevents the conversion of nicotinamide to nicotinamide mononucleotide (NMN), leading to NAD+ depletion. nih.gov The reduction in NAD+ levels disrupts critical cellular processes, notably glycolysis, by impeding the function of the NAD+-dependent enzyme glyceraldehyde-3-phosphate dehydrogenase. researchgate.netnih.gov This blockade leads to a cascade of metabolic perturbations, including an overflow of carbon into the pentose (B10789219) phosphate (B84403) pathway and reduced carbon flow into serine biosynthesis and the tricarboxylic acid (TCA) cycle. researchgate.net

Some NAMPT inhibitors function as substrate analogs, being converted into molecules that disrupt cellular homeostasis. acs.org The design of NAMPT inhibitors is complex, with a wide variety of chemical structures showing potent inhibition. acs.orgresearchgate.net The development of resistance to NAMPT inhibitors can occur through mutations in the NAMPT enzyme, which can alter the inhibitor's binding affinity. researchgate.net

Sir2 enzymes, also known as sirtuins, are a class of NAD+-dependent deacetylases that play crucial roles in gene silencing, metabolic regulation, and longevity. nih.govbgu.ac.il They catalyze the removal of acetyl groups from lysine (B10760008) residues on histones and other proteins. nih.govpnas.org This deacetylation reaction is coupled with the cleavage of NAD+ into nicotinamide and a novel metabolite, 2'-O-acetyl-ADP-ribose. nih.govpnas.org

Nicotinamide, a product of the Sir2-catalyzed reaction, acts as a potent noncompetitive inhibitor of these enzymes. bgu.ac.ilresearchgate.netresearchgate.net The mechanism of inhibition involves a process called transglycosidation. nih.gov Instead of promoting deacetylation, the binding of nicotinamide to a conserved pocket in the enzyme intercepts a key reaction intermediate, the ADP-ribosyl-enzyme-acetyl peptide complex. nih.govnih.govnih.gov This interception leads to the reformation of NAD+, effectively reversing the forward reaction and preventing the deacetylation of the protein substrate. nih.govnih.gov

Structural studies have revealed that nicotinamide binds to a conserved pocket that is also involved in NAD+ binding and catalysis. nih.govbohrium.com34.237.233 This binding site is distinct from the pocket that accommodates the nicotinamide portion of the NAD+ substrate during the initial binding phase. nih.gov34.237.233 The ability of nicotinamide to regulate sirtuin activity by switching the enzyme's function between deacetylation and base exchange (transglycosidation) highlights a key feedback mechanism in cellular regulation. nih.gov The inhibitory concentration (IC50) of nicotinamide against Sir2 and its human homolog SIRT1 is below 50 μM, making it a physiologically relevant regulator. bgu.ac.ilresearchgate.net

Modulation of Kinase Activity by Nicotinamide Derivatives

Derivatives of nicotinamide have been investigated for their ability to modulate the activity of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process critical for tumor growth. nih.govnih.gov Several nicotinamide-based derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.govtandfonline.comtandfonline.com For example, a novel nicotinamide derivative, (E)-N-(4-(1-(2-(4-Benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, was shown to inhibit VEGFR-2 with an IC50 value of 0.1174 µM. researchgate.net Other series of nicotinamide derivatives have also demonstrated potent VEGFR-2 inhibition in the sub-micromolar range. tandfonline.com The design of these inhibitors often incorporates structural features that allow them to bind effectively to the ATP-binding pocket of the VEGFR-2 active site, similar to the action of established inhibitors like sorafenib. nih.gov

ERK-2 Inhibition: The Extracellular signal-Regulated Kinase 2 (ERK-2) is a key component of the MAPK/ERK pathway, which regulates cellular proliferation and survival. nih.govnih.gov Nicotinamide has been shown to exert neuroprotective effects by preventing the downregulation of the MEK/ERK signaling cascade in the context of cerebral ischemic injury. nih.gov It achieves this by preserving the phosphorylation levels of key kinases in the pathway, including Raf-1, MEK1/2, and ERK1/2. nih.gov While direct inhibition of ERK-2 by N-(2-Acetamidoethyl)nicotinamide itself is not explicitly detailed, the broader class of nicotinamide derivatives is being explored for its impact on this pathway. biorxiv.orgresearchgate.net For instance, the inhibitor SCH772984 has been shown to be a potent and selective ERK1/2 inhibitor by binding to a unique, induced pocket on the enzyme. nih.gov

Abl-1 Inhibition: The Abelson murine leukemia viral oncogene homolog 1 (Abl-1) kinase is a non-receptor tyrosine kinase that, in its fused form (BCR-ABL1), is a driver of chronic myeloid leukemia (CML). nih.govfrontiersin.org Isoquinoline- and naphthyridine-based compounds containing a nicotinamide moiety have been developed as potent inhibitors of both wild-type Abl-1 and its drug-resistant mutants, such as ABL1(T315I). nih.gov For example, the analog HSN459 potently inhibits the ABL1(T315I) mutant with an IC50 of 4.7 nM. nih.gov These compounds represent an alternative to existing inhibitors like ponatinib, which can have significant cardiovascular toxicity. nih.gov The mechanism of some Abl-1 inhibitors involves allosteric inhibition, where the inhibitor binds to the myristate binding pocket, locking the kinase in an inactive conformation. nih.gov

The development of kinase inhibitors that can target multiple pathways simultaneously is a promising strategy to overcome drug resistance and improve therapeutic efficacy. Nicotinamide-based compounds have been explored in this context.

Ponatinib, for example, is known as a pan-kinase inhibitor, acting on multiple kinases including Abl-1. nih.gov However, its use is limited by toxicity. nih.gov The development of nicotinamide-containing derivatives, such as HSN431 and HSN608, aims to provide potent inhibition against multiple kinases, including wild-type and mutated forms of Abl-1, while potentially offering a better safety profile due to the water-soluble nicotinamide group. nih.gov

Furthermore, allosteric Abl inhibitors like GNF-5 have been shown to work in combination with ATP-competitive inhibitors like imatinib (B729) to inhibit cell growth and induce apoptosis. nih.gov This suggests a collaborative mechanism where targeting different sites on the kinase can lead to enhanced inhibitory effects. The ability of certain nicotinamide derivatives to inhibit both VEGFR-2 and other kinases points towards a multi-targeted approach. nih.govtandfonline.com This collaborative inhibition can disrupt multiple signaling pathways that are crucial for cancer cell survival and proliferation, such as angiogenesis and cell cycle progression.

| Compound/Analog | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| (E)-N-(4-(1-(2-(4-Benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 | 0.1174 µM | researchgate.net |

| HSN459 (isoquinoline-based) | ABL1(T315I) | 4.7 nM | nih.gov |

| HSN576 (naphthyridine-based) | ABL1(T315I) | 32.8 nM | nih.gov |

| HSN608 (isoquinoline-based) | ABL1(T315I) | 40.7 nM | nih.gov |

| Ponatinib | ABL1(T315I) | 1.6 nM | nih.gov |

Mechanisms of Antimicrobial Action of Nicotinamide and its Derivatives

Nicotinamide and its derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. nih.govnih.govresearchgate.net The mechanisms underlying these effects are multifaceted and involve the disruption of fundamental cellular processes in microorganisms.

One of the primary antimicrobial mechanisms of niacinamide (a form of nicotinamide) is the induction of microbial cell cycle arrest. mdpi.comnih.govnih.gov Studies have shown that while treated microbial cells increase in size in preparation for division, the process of complete cell separation into daughter cells is prevented. mdpi.comnih.gov This is accompanied by changes in DNA structure, including expanded chromatin. mdpi.com

Furthermore, niacinamide has been found to directly interact with microbial DNA, which hinders its successful amplification. mdpi.comnih.gov This interaction with DNA is a key aspect of its antimicrobial action. The compound has also been shown to affect the expression of DNA-binding protein genes. mdpi.comnih.gov

Different nicotinamide derivatives exhibit varying levels of potency against different types of microbes. For example, certain newly synthesized nicotinamidines showed minimum inhibitory concentration (MIC) values in the range of 10–20 μM against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, some derivatives displayed excellent activity against Staphylococcus aureus, with MIC values comparable to the antibiotic ampicillin. nih.gov Other studies have identified nicotinamide derivatives that are particularly effective against P. aeruginosa and K. pneumoniae. nih.gov

The antimicrobial action is also linked to the NAD+/NADH pool in bacteria. The biosynthesis of certain antimicrobial peptides, known as microcins, by bacteria like E. coli involves an NADH-dependent dehydrogenation step, which in turn yields NAD+. frontiersin.org This highlights the central role of NAD+ metabolism in microbial processes, which can be a target for antimicrobial compounds.

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Nicotinamidine 4a | Staphylococcus aureus | 10 µM | nih.gov |

| Nicotinamidine 4b | Staphylococcus aureus | 10 µM | nih.gov |

| Nicotinamide Derivative NC 3 | P. aeruginosa & K. pneumoniae | 0.016 mM | nih.gov |

| Nicotinamide Derivative NC 5 | Gram-positive bacteria | 0.03 mM | nih.gov |

Effects on Microbial Cell Wall Organization (e.g., Candida albicans β-glucans, chitin (B13524), mannan)

The fungal cell wall is a critical structure for survival, composed primarily of an inner chitin layer, a middle layer of β-glucans, and an outer layer of mannan. researchgate.net By altering the architecture of this protective barrier, nicotinamide and its analogs can compromise the pathogen's structural integrity. researchgate.netnih.gov This disruption is a key aspect of their antifungal activity. semanticscholar.org Further evidence supporting this mechanism comes from the identification of the GIN4 gene in C. albicans. nih.gov Mutants lacking this gene, which encodes a protein kinase essential for cell wall maintenance, show heightened sensitivity to nicotinamide. researchgate.netnih.gov

Table 1: Effect of Nicotinamide on Candida albicans Cell Wall Components

| Cell Wall Component | Observed Effect of Nicotinamide Treatment | Reference |

|---|---|---|

| β-(1,3)-glucan | Increased exposure | researchgate.netnih.govresearchgate.net |

| Chitin | Increased content | researchgate.netnih.govresearchgate.net |

| Mannan | Decreased level | researchgate.netnih.govresearchgate.net |

Induction of Microbial Cell Cycle Arrest

Nicotinamide and its analogs have been found to exert antimicrobial effects by inducing cell cycle arrest in various microorganisms. mdpi.comnih.gov Studies have shown that while microbial cells treated with niacinamide continue to increase in volume and length in preparation for division, the process is ultimately halted, preventing the complete separation into daughter cells. mdpi.comnih.gov

This arrest is linked to the compound's influence on key cellular processes. In human cells, nicotinamide treatment has been observed to impede the cell cycle primarily through the S phase and at the G2/M checkpoint. researchgate.netresearchgate.net The mechanism may involve the inhibition of sirtuin 1 (SIRT1) activity, which in turn affects the phosphorylation and acetylation of proteins crucial for cell cycle progression. researchgate.net This disruption of the normal cell division cycle is a significant factor in the antimicrobial and antiproliferative effects of these compounds.

Direct Interaction with Microbial DNA and Inhibition of DNA Amplification

The process of DNA amplification is essential for microbial proliferation, and its inhibition is a potent mechanism of antimicrobial action. nih.gov The ability of niacinamide to directly engage with the DNA molecule and obstruct its amplification adds a significant dimension to its functionality as an antimicrobial agent. mdpi.com

Modulation of DNA-Binding Protein Gene (e.g., dps) Expression

In addition to direct DNA interaction, nicotinamide analogs can also modulate the expression of genes that encode DNA-binding proteins. mdpi.comnih.gov For instance, treatment with niacinamide has been shown to cause a decrease in the RNA expression of the dps gene. mdpi.comnih.gov The Dps protein is a DNA-binding protein from starved cells that plays a crucial role in protecting DNA from damage by binding to it and condensing it into a crystalline structure.

By reducing the expression of the dps gene, niacinamide treatment leads to expanded chromatin, making the DNA more susceptible to damage and interfering with normal cellular processes. mdpi.com This modulation of a key protective protein's gene expression represents an indirect but highly effective mechanism for disrupting microbial survival and proliferation.

Cellular Defense Mechanisms and Stress Responses Involving Nicotinamide Metabolism

Nicotinamide is a central molecule in cellular metabolism, primarily as a precursor to nicotinamide adenine dinucleotide (NAD+). syr.edunih.gov This coenzyme is fundamental to energy metabolism, DNA repair, and cellular stress responses. nih.govcellr4.org

Role in DNA Repair Pathways and Cellular Energy Replenishment via NAD+ Homeostasis

Nicotinamide plays a pivotal role in maintaining genomic stability through its function in DNA repair and cellular energy pathways. syr.edunih.gov NAD+, synthesized from nicotinamide, is the sole substrate for the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1). syr.edunih.gov When DNA damage occurs, PARP-1 is activated and consumes large amounts of NAD+ to synthesize poly(ADP-ribose) chains, which signal and recruit other DNA repair proteins to the site of damage. cellr4.orgyoutube.com

Table 2: Key Molecules in Nicotinamide-Mediated Cellular Defense

| Molecule | Role in Cellular Defense | Reference |

|---|---|---|

| Nicotinamide (NAM) | Precursor for NAD+ synthesis, PARP-1 inhibitor. | syr.edunih.gov |

| NAD+ | Coenzyme for energy metabolism, substrate for PARP-1 and sirtuins. | nih.govcellr4.org |

| PARP-1 | Detects DNA damage and initiates repair pathways by consuming NAD+. | cellr4.orgyoutube.com |

| Sirtuins (e.g., SIRT1) | NAD+-dependent deacetylases involved in regulating stress responses and DNA repair. | cellr4.org |

Alleviation of Oxidative Stress and Inflammatory Responses by Nicotinamide

Nicotinamide and its precursor, nicotinamide mononucleotide (NMN), have demonstrated significant capabilities in mitigating oxidative stress and inflammation. nih.govresearchgate.netfrontiersin.org Oxidative stress and chronic inflammation can lead to the depletion of NAD+. nih.govfrontiersin.org Supplementation with NAD+ precursors like nicotinamide can restore cellular NAD+ levels, thereby enhancing the cell's capacity to counteract these damaging processes. nih.govfrontiersin.org

Research has shown that nicotinamide can reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines. researchgate.net In models of lipopolysaccharide (LPS)-induced inflammation, NMN supplementation has been found to decrease the secretion of pro-inflammatory cytokines and downregulate the expression of inflammation-related proteins like cyclooxygenase-2 (COX-2). nih.govfrontiersin.orgresearchgate.net By suppressing enzymes like COX-2, nicotinamide metabolism helps to reduce the production of inflammatory mediators such as prostaglandin (B15479496) E2. nih.govfrontiersin.org Furthermore, nicotinamide is suggested to support antioxidant defenses by maintaining NAD and NADPH levels, which are crucial for the cellular redox state. researchgate.net This dual action of replenishing NAD+ and directly influencing inflammatory pathways underscores nicotinamide's protective role against cellular stress. researchgate.netnih.gov

Inhibition of Poly(ADP-ribose) Polymerase (PARP) Activity by Nicotinamide Analogs

Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in the cellular response to DNA damage. They utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on themselves and other target proteins, a process known as PARylation. This signaling event recruits DNA repair machinery to the site of damage.

Nicotinamide, a natural byproduct of the PARP-catalyzed reaction, can act as a feedback inhibitor of PARP activity, albeit with low potency. This has spurred the development of a vast number of nicotinamide analogs designed to be more potent and specific PARP inhibitors. These inhibitors function primarily by competing with NAD+ for binding to the catalytic domain of PARP enzymes. nih.gov By occupying the nicotinamide-binding pocket, these analogs prevent the synthesis of PAR chains, thereby disrupting the DNA damage repair process. youtube.com

The inhibitory mechanism of these analogs often involves the formation of hydrogen bonds and π-π stacking interactions within the active site of PARP, mimicking the binding of the natural nicotinamide moiety of NAD+. researchgate.netresearchgate.net A key consequence of this inhibition is the "trapping" of PARP enzymes on DNA. When a PARP inhibitor is bound, the enzyme remains associated with the DNA damage site, creating a physical obstruction that can lead to the collapse of replication forks and the formation of cytotoxic double-strand breaks. This is a primary mechanism by which PARP inhibitors induce cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like those involving BRCA1 and BRCA2. youtube.com

Research into various nicotinamide derivatives has revealed a wide range of inhibitory potencies against PARP enzymes. For instance, simple modifications to the nicotinamide structure can significantly alter the inhibitory activity. While nicotinamide itself exhibits weak inhibition, other analogs have been developed with IC50 values in the nanomolar range. researchgate.net The specific substitutions on the nicotinamide scaffold are crucial for determining the affinity and selectivity of the inhibitor for different PARP isoforms. nih.gov

Pharmacological and Biological Activities of N 2 Acetamidoethyl Nicotinamide Derivatives in in Vitro Models

Anticancer and Antiproliferative Effects of Nicotinamide (B372718) Derivatives

The potential of nicotinamide derivatives as anticancer agents has been a significant area of research. These compounds have been evaluated for their ability to inhibit the growth of cancer cells and induce cell death through various mechanisms.

Evaluation of Cytotoxicity against Human Liver Cancer Cell Lines (e.g., HepG2)

Nicotinamide derivatives have demonstrated cytotoxic effects against human hepatocellular carcinoma (HepG2) cell lines. For instance, novel phenoxyacetamide derivatives have shown significant cytotoxic efficacy against HepG2 cells. mdpi.com One particular compound exhibited a half-maximal inhibitory concentration (IC50) of 1.43 µM against HepG2 cells, while showing significantly less cytotoxicity towards normal human liver cells (THLE-2), suggesting a degree of selectivity for cancer cells. mdpi.com

Similarly, other synthesized nicotinamide derivatives have been evaluated for their anti-proliferative activities. In one study, a new derivative, compound 10, showed a high level of activity against HepG2 cells with an IC50 value of 9.8 µM. nih.gov Another derivative, compound 7, also displayed promising cytotoxic activity with an IC50 value of 15.5 µM against the same cell line. nih.gov The cytotoxic mechanisms of various compounds in HepG2 cells are often associated with altered mitochondrial integrity, redox status, and bioenergetics. nih.gov The widely used MTT assay is a standard method to determine the cytotoxicity of compounds on cell lines like HepG2. mdpi.com

Table 1: Cytotoxicity of Nicotinamide Derivatives against HepG2 Cells

| Compound/Derivative | IC50 Value (µM) | Reference |

|---|---|---|

| Phenoxyacetamide Derivative (Compound I) | 1.43 | mdpi.com |

| Nicotinamide Derivative (Compound 10) | 9.8 | nih.gov |

| Nicotinamide Derivative (Compound 7) | 15.5 | nih.gov |

Induction of Apoptosis and Necrosis in Malignant Cell Lines

The induction of programmed cell death, or apoptosis, is a key mechanism by which anticancer agents eliminate malignant cells. nih.gov Nicotinamide derivatives have been shown to induce both apoptosis and necrosis in cancer cells. For example, novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which are structurally related to nicotinamide, have been found to induce both apoptosis and necrosis in various cancer cell lines. nih.gov The mechanism involves the depletion of NAD+ and NADP(H), leading to an increase in reactive oxygen species (ROS), loss of ATP, and mitochondrial depolarization. nih.gov

In breast cancer cell lines (MCF-7), a thieno[2,3-d]pyrimidine (B153573) derivative, which can be considered a modified nicotinamide structure, was found to induce apoptosis. Flow cytometric analysis showed a significant increase in the apoptotic cell population upon treatment with the compound. nih.gov Specifically, the treatment led to a 26.86% reduction in cell viability, with the late apoptotic population being 6.6 times higher than in untreated cells. nih.gov

Effects on Hematological Malignancies

Nicotinamide derivatives have also shown significant potential in the treatment of hematological malignancies. Targeting the enzyme nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a promising strategy, as many cancer cells are highly dependent on NAD+ synthesis. nih.govnih.gov Novel NAMPT inhibitors have demonstrated potent anticancer activity against various hematological cancer cell lines. nih.govnih.gov

Three new NAMPT inhibitors, JJ08, FEI191, and FEI199, exhibited strong growth-inhibitory effects on cells from numerous hematological malignancies, with IC50 values in the low nanomolar range. nih.gov These compounds were effective in a mouse xenograft model of human Burkitt lymphoma, with JJ08 completely eradicating tumor growth. nih.gov The mechanism of action involves the depletion of NAD+, leading to oxidative stress and ultimately cell death through apoptosis and necrosis. nih.gov

Table 2: Activity of NAMPT Inhibitors in Hematological Cancer Cell Lines

| Compound | Cell Line Type | IC50 Range | Reference |

|---|---|---|---|

| JJ08, FEI191, FEI199 | Various Hematological Malignancies | Low nanomolar | nih.gov |

Antimicrobial and Antifungal Efficacy of Nicotinamide and Derivatives

Beyond their anticancer properties, nicotinamide and its derivatives have demonstrated notable antimicrobial and antifungal activities.

Activity against Fungal Pathogens (e.g., Candida albicans, Cryptococcus neoformans)

Nicotinamide (NAM) itself has been shown to exhibit significant antifungal activity against a range of pathogenic fungi, including Candida albicans and Cryptococcus neoformans. nih.govnih.gov Studies have reported that NAM is effective against fluconazole-resistant isolates of C. albicans. nih.govnih.gov The minimum inhibitory concentration (MIC50) of NAM against C. albicans SC5314 was found to be 20 mM. nih.gov Furthermore, NAM showed inhibitory activity against other Candida species and C. neoformans, with MIC50 values ranging from 20 to 80 mM. nih.gov

The combination of nicotinamide with existing antifungal drugs, such as amphotericin B and fluconazole (B54011), has been shown to have a synergistic effect, enhancing their efficacy against various fungal pathogens, including C. neoformans. nih.govnih.gov For instance, the combination of NAM and amphotericin B resulted in a synergistic effect against almost all tested fungal isolates, with up to a 16-fold decrease in the MIC80 of amphotericin B. nih.gov The mechanism of NAM's antifungal action may involve the disruption of the fungal cell wall. nih.govnih.gov

Table 3: Antifungal Activity of Nicotinamide (NAM)

| Fungal Pathogen | NAM MIC50 | Reference |

|---|---|---|

| Candida albicans SC5314 | 20 mM | nih.gov |

| Candida species & Cryptococcus neoformans | 20-80 mM | nih.gov |

Inhibition of Biofilm Formation by Pathogens

Bacterial and fungal biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antimicrobial agents. Nicotinamide has demonstrated the ability to suppress biofilm formation by pathogenic microbes. nih.govnih.gov

Specifically, nicotinamide has been shown to effectively inhibit biofilm formation by Candida albicans. nih.govnih.gov In addition to its effects on fungi, NAM has also been found to inhibit the growth and biofilm formation of the bacterium Streptococcus mutans, a key contributor to dental caries. nih.gov At a concentration of 16 μg/μL (1/2 MIC), NAM significantly inhibited both the growth and biofilm formation of S. mutans. nih.gov The combination of N-acetylcysteine (NAC), a related compound, with propolis extract has also been shown to have a synergistic effect in inhibiting and eradicating biofilms of bacteria isolated from upper respiratory tract infections. mdpi.com

Synergistic Effects with Conventional Antifungals

While direct studies on the synergistic antifungal effects of N-(2-Acetamidoethyl)nicotinamide are not extensively detailed in available research, significant findings have been reported for its parent compound, nicotinamide (NAM), and other derivatives. These studies demonstrate a potent synergistic relationship when combined with conventional antifungal agents, particularly against resistant fungal strains.

Research has shown that nicotinamide exhibits notable antifungal activity against Candida albicans, including isolates resistant to fluconazole. nih.govnih.gov This intrinsic activity is significantly enhanced when NAM is used in combination with fluconazole. nih.govnih.gov For instance, in a fluconazole-resistant clinical isolate of C. albicans, the minimum inhibitory concentration (MIC₅₀) of fluconazole was drastically reduced when applied in concert with a sub-inhibitory concentration of NAM. nih.gov This synergistic effect suggests that nicotinamide and its derivatives may act on pathways that restore fungal susceptibility to azole antifungals. The combination of NAM and fluconazole has also been shown to be effective against other species like Candida glabrata, Candida krusei, and Cryptococcus neoformans. nih.gov

Furthermore, nicotinamide has been found to potentiate the activity of amphotericin B (AmB), a polyene antifungal. nih.gov This combination shows a synergistic interaction against a range of fungi, including various Candida species and Cryptococcus neoformans. nih.gov The mechanism appears to involve the enhancement of AmB-induced oxidative damage through the modification of histone acetylation, a process where NAM, as a histone deacetylase inhibitor, plays a key role. nih.gov

Other nicotinamide derivatives have also been developed and tested, showing a broad spectrum of antifungal activities. mdpi.comnih.gov These findings collectively indicate that the nicotinamide scaffold is a promising base for developing compounds that can work synergistically with existing antifungals to combat drug-resistant fungal infections.

Table 1: Synergistic Activity of Nicotinamide (NAM) and Fluconazole (FLC) against Candida Strains

| Fungal Strain | Drug | MIC₅₀ Alone | MIC₅₀ in Combination |

|---|---|---|---|

| C. albicans SC5314 | NAM | 20 mM | 5 mM |

| FLC | 0.5 µg/mL | 0.125 µg/mL | |

| C. albicans 663 (FLC-Resistant) | NAM | 20 mM | 5 mM |

| FLC | 64 µg/mL | 0.5 µg/mL | |

| C. glabrata 537 | NAM | 20 mM | 5 mM |

| FLC | 32 µg/mL | 1 µg/mL | |

| C. krusei 6258 | NAM | 20 mM | 5 mM |

| FLC | 64 µg/mL | 4 µg/mL |

Data derived from in vitro checkerboard assays. nih.gov

Computational Chemistry and Theoretical Studies on N 2 Acetamidoethyl Nicotinamide and Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

Prediction of Binding Modes and Affinities with Kinase Targets (VEGFR-2, ERK-2, Abl-1)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.gov Consequently, VEGFR-2 is a prime target for the development of anticancer drugs. nih.gov Molecular docking studies of nicotinamide (B372718) derivatives have been performed to predict their binding affinity to the VEGFR-2 active site. These studies help in understanding the crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of these compounds. For instance, some nicotinamide derivatives have shown promising docking scores, suggesting their potential as VEGFR-2 inhibitors. nih.gov The stability of the ligand-target complex can be further investigated using molecular dynamics simulations, which provide insights into the conformational changes and energy of the system over time. nih.gov

While specific docking studies on N-(2-Acetamidoethyl)nicotinamide with ERK-2 and Abl-1 are not extensively documented in the available literature, the general principles of targeting these kinases with nicotinamide-based inhibitors are well-established. Kinase inhibitors often bind to the ATP-binding pocket, and computational models can predict how modifications to the this compound scaffold would affect its fit and interaction with the specific amino acid residues in these targets.

Elucidation of Enzyme Active Site Interactions (e.g., CARs)

The interaction of nicotinamide-based molecules within enzyme active sites is a critical area of study. For example, nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid. nih.gov Structural and computational studies have revealed that the nicotinamide ring coordinates with a metal ion, often zinc, in the active site. nih.gov This interaction is crucial for catalysis, activating the substrate for nucleophilic attack. nih.gov Understanding these interactions at a molecular level is key to designing inhibitors for these enzymes. While "CARs" in this context is not clearly defined in the provided search results, the principles of elucidating enzyme active site interactions remain the same. Computational methods can model the binding of this compound to the active site of a target enzyme, identifying key hydrogen bonds, electrostatic interactions, and hydrophobic contacts that govern its binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Derivative Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds. For nicotinamide derivatives, QSAR studies can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with their inhibitory activity against a particular target. This information is invaluable for designing new derivatives with improved potency and selectivity.

In Silico Screening and Drug Discovery Approaches (e.g., Support Vector Machine, Similarity Searching)

In silico screening methods are used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. These methods can be broadly classified into ligand-based and structure-based approaches.

Support Vector Machine (SVM): SVM is a machine learning algorithm that can be used to build predictive models for biological activity. In the context of drug discovery, an SVM model can be trained on a set of known active and inactive compounds to learn the structural features that are important for activity. This trained model can then be used to screen large compound libraries to identify potential hits.

Similarity Searching: This ligand-based virtual screening method operates on the principle that structurally similar molecules are likely to have similar biological activities. A known active compound is used as a query to search a database for molecules with a high degree of structural similarity.

Deep learning algorithms have also been employed to generate vast numbers of novel compounds and predict their binding affinities to targets like VEGFRs, accelerating the discovery of potential inhibitors. nih.gov

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govmdpi.comdntb.gov.uanih.gov DFT can be used to calculate a wide range of molecular properties, including:

Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding how a molecule will interact with its biological target. researchgate.net

Reactivity indices: These can predict the most likely sites for chemical reactions.

Intramolecular and intermolecular interactions: DFT can be used to study the nature and strength of interactions, such as hydrogen bonds, which are critical for ligand-receptor binding. nih.govresearchgate.net

For this compound and its derivatives, DFT calculations can provide a detailed understanding of their electronic properties and how these properties relate to their biological activity. nih.gov For example, the analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's ability to donate or accept electrons, which is often a key factor in its interaction with a biological target.

Table 1: Illustrative Data from Theoretical Studies

| Computational Method | Parameter Calculated | Significance for this compound |

|---|---|---|

| Molecular Docking | Binding Energy (kcal/mol) | Predicts the affinity of the compound for a specific protein target like VEGFR-2. |

| Molecular Docking | Binding Pose | Shows the specific orientation and interactions of the compound within the target's active site. |

| QSAR | Correlation Coefficient (r²) | Indicates the predictive power of the model relating chemical structure to biological activity. |

| DFT | HOMO-LUMO Energy Gap (eV) | Relates to the chemical reactivity and stability of the molecule. |

| Molecular Dynamics | Root Mean Square Deviation (RMSD) | Assesses the stability of the ligand-protein complex over time. nih.gov |

| Molecular Dynamics | Hydrogen Bond Analysis | Identifies the key hydrogen bonding interactions that stabilize the complex. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can provide valuable insights into:

Conformational analysis: Exploring the different shapes (conformations) that a molecule can adopt and their relative energies.

Binding dynamics: Simulating the process of a ligand binding to a protein, revealing the pathway and the key interactions that occur during the binding event.

Stability of the ligand-protein complex: Assessing how stable the complex is over time and identifying any conformational changes that may occur. nih.gov

For this compound, MD simulations can be used to study its flexibility and how it adapts its conformation to fit into the binding site of a target protein. Furthermore, MD simulations of the this compound-protein complex can provide a dynamic picture of the interactions, which can complement the static picture provided by molecular docking. nih.gov

Future Research Directions and Translational Perspectives for N 2 Acetamidoethyl Nicotinamide

Elucidation of Novel Biological Targets and Undiscovered Pathways

A foundational step in developing any new chemical entity is to thoroughly understand its interactions within a biological system. For N-(2-Acetamidoethyl)nicotinamide, the primary research objective is to move beyond its presumed role as a simple nicotinamide (B372718) analogue and identify its specific molecular targets and the pathways it modulates.

Future research should initially focus on established nicotinamide-related pathways. Nicotinamide is a critical precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism and redox reactions. researchgate.netnih.gov Key enzymes in NAD+ salvage pathways, such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide riboside kinases (Nrk1/2), represent primary targets for investigation. researchgate.netnih.govplos.org It is crucial to determine if the N-(2-acetamidoethyl) modification alters the compound's affinity or activity as a substrate for these enzymes compared to native nicotinamide. Another key enzyme, nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide, should also be investigated as a potential target. nih.gov

Beyond these known pathways, unbiased screening approaches are essential to uncover truly novel targets. Techniques such as affinity chromatography-mass spectrometry, where a modified version of this compound is used as bait to "pull down" interacting proteins from cell lysates, can identify direct binding partners. Furthermore, large-scale genetic or chemical screens could reveal synthetic lethal interactions or unexpected cellular phenotypes, pointing toward previously undiscovered pathways influenced by the compound.

Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity

Drawing inspiration from successful derivative programs for other nicotinamide-based compounds, which have yielded potent inhibitors of targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and novel antifungal agents, a systematic structure-activity relationship (SAR) study is warranted. mdpi.comnih.govnih.gov This involves synthesizing a library of analogues where specific parts of the this compound molecule are systematically altered. Modifications could include altering the length and composition of the ethylamide linker, substituting the terminal acetyl group with other functionalities, or adding substituents to the pyridine (B92270) ring of the nicotinamide core. nih.gov

These new derivatives would then be tested in biological assays to determine how the structural changes affect their activity. This iterative process of design, synthesis, and testing allows researchers to build a comprehensive understanding of the chemical features required for optimal biological effect.

Table 1: Proposed Modifications for Derivative Synthesis

| Modification Site | Proposed Chemical Changes | Rationale |

|---|---|---|

| Nicotinamide Ring | Introduction of small alkyl, halogen, or methoxy (B1213986) groups at various positions. | To explore effects on binding affinity and metabolic stability. |

| Amide Linker | Replacement of the amide with esters, sulfonamides, or reverse amides. | To alter hydrogen bonding capabilities and conformational flexibility. |

| Acetamidoethyl Chain | Varying the length of the alkyl chain (e.g., from ethyl to butyl). | To optimize the distance and fit within a target's binding pocket. |

| Terminal Acetyl Group | Substitution with other acyl groups, cyclic structures, or charged moieties. | To introduce new interaction points and modify physicochemical properties like solubility. |

Development of Advanced Analytical Techniques for Complex Biological Matrices and In Situ Monitoring

To translate a compound from a laboratory curiosity to a potential therapeutic, robust analytical methods are required to measure its concentration in complex biological samples like plasma, tissues, and urine. nih.govnih.gov The development of these techniques is critical for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

For this compound and its future derivatives, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) stands as the gold standard. nih.govresearchgate.net The development of a specific and sensitive LC-MS/MS method will be a priority. This involves optimizing chromatography to separate the compound from endogenous matrix components and fine-tuning the mass spectrometer to detect and quantify it with high precision, even at very low concentrations.

Beyond measuring concentrations in collected samples, future research should explore advanced techniques for in situ monitoring. This could involve synthesizing a version of this compound tagged with a fluorescent dye or a positron-emitting isotope. These labeled molecules would allow for real-time visualization of the compound's distribution within living cells or whole organisms using techniques like fluorescence microscopy or positron emission tomography (PET). nih.govresearchgate.net

Table 2: Key Analytical Methods for Development

| Technique | Application | Key Development Goals |

|---|---|---|

| LC-MS/MS | Quantification in plasma, urine, and tissue homogenates. | High sensitivity (low limit of quantification), high throughput, and ability to simultaneously measure metabolites. |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown metabolites. | Characterization of metabolic pathways by identifying the chemical structures of biotransformation products. |

| Fluorescence Microscopy | Real-time visualization in living cells. | Synthesis of fluorescently labeled analogues that retain biological activity and have good photophysical properties. |

| Positron Emission Tomography (PET) | Non-invasive, whole-body imaging of distribution in preclinical models. | Development of radiolabeled tracers and validation of their imaging capabilities. |

Integration of Multi-Omics Technologies (Proteomics, Metabolomics) in Mechanistic Research

To gain a holistic understanding of the biological effects of this compound, it is essential to look beyond a single target and analyze its impact on the entire cellular system. Multi-omics approaches, which integrate data from different biological layers like proteins (proteomics) and metabolites (metabolomics), offer a powerful way to achieve this. nih.govnih.gov

By treating cells or preclinical models with this compound and then applying proteomics and metabolomics analyses, researchers can generate a comprehensive snapshot of the resulting cellular changes. nih.govmdpi.com For example, proteomics can identify widespread changes in protein expression or post-translational modifications, while metabolomics can reveal shifts in metabolic pathways. nih.govmdpi.com

Integrating these large datasets can reveal the compound's mechanism of action in unprecedented detail, highlight potential off-target effects, and identify biomarkers that could be used to monitor its activity in future clinical settings. nih.gov This systems-level approach provides a much richer understanding than traditional, single-target-focused methods. nih.gov

Exploration of Synergistic Effects with Existing Therapeutic Modalities in In Vitro Models

A promising strategy in drug development is to combine new agents with existing therapies to achieve a synergistic effect, where the combined therapeutic benefit is greater than the sum of the individual effects. nih.gov Future in vitro research should systematically explore the potential of this compound to work in concert with established drugs across different disease models.

For instance, if initial studies suggest a role in cancer biology, the compound could be tested in combination with a panel of standard chemotherapeutic agents or targeted therapies. nih.gov High-throughput screening platforms can be used to test hundreds or thousands of such combinations rapidly. Cell viability assays, apoptosis markers, and other measures of cellular health would be used to identify synergistic, additive, or antagonistic interactions. Similar studies could be designed for other potential applications, such as in metabolic or inflammatory diseases. Discovering a strong synergistic interaction could provide a faster path to clinical relevance for this compound.

Application of Advanced Computational Methodologies in De Novo Drug Design and Optimization

Computational methods are indispensable tools in modern drug discovery, enabling researchers to design and optimize new molecules with greater speed and efficiency. nih.govnih.gov For this compound, these methodologies can be applied at every stage of the research pipeline.

Once a biological target is identified, molecular docking simulations can be used to predict how this compound binds to it, providing a three-dimensional model of the interaction. This model can guide the rational design of the next-generation derivatives described in section 8.2. Molecular dynamics simulations can further refine these models by simulating the dynamic movements of the protein and the compound over time, helping to assess the stability of the binding interaction. nih.gov

Furthermore, advanced computational approaches can be used for the de novo design of entirely new molecules. nih.gov Based on the structure of the target's binding site, algorithms can design novel chemical structures predicted to have high affinity and selectivity. These computational "hits" can then be synthesized and tested in the lab, providing a powerful and resource-efficient alternative to traditional screening methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.